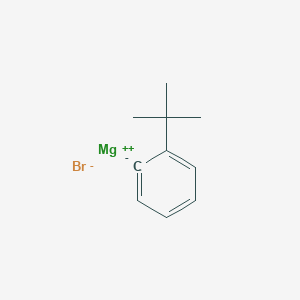

magnesium;tert-butylbenzene;bromide

Description

Historical Context and Foundational Discoveries in Organomagnesium Chemistry

The journey into organomagnesium chemistry is rooted in late 19th-century explorations of organometallic compounds. Early work by chemists like Edward Frankland with organozinc compounds set the stage for future discoveries. britannica.comopenochem.org The pivotal moment arrived in 1900 at the University of Lyon, France. acs.org Victor Grignard, a student of Philippe Barbier, discovered that reacting an organic halide with magnesium metal in a solvent like diethyl ether produced a highly reactive organomagnesium compound. britannica.comthermofisher.com This breakthrough was a significant improvement on an existing method where Barbier had used a mixture of methyl heptyl ketone, magnesium, and methyl iodide to prepare a tertiary alcohol. britannica.com Grignard's innovation was to prepare the organomagnesium reagent first, which then successfully reacted with carbonyl compounds. britannica.com

These newly discovered substances, now known as Grignard reagents, were found to be exceptionally useful for creating carbon-carbon bonds. byjus.com The importance of this discovery was quickly recognized, earning Victor Grignard the Nobel Prize in Chemistry in 1912. britannica.comacs.orgbyjus.comebsco.com Further research into the nature of these reagents revealed they are more complex in solution than the simple formula RMgX suggests. Wilhelm Schlenk and his son later determined that an equilibrium, now known as the "Schlenk Equilibrium," exists between the organomagnesium halide (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. acs.orgebsco.com

Defining Characteristics and Reactivity Modalities of Grignard Reagents

Grignard reagents are organometallic compounds with the general formula R-Mg-X, where 'R' represents an alkyl or aryl group and 'X' is a halogen (typically chlorine, bromine, or iodine). byjus.comwikipedia.orggeeksforgeeks.org Their unique reactivity stems from the nature of the carbon-magnesium bond. Magnesium is significantly less electronegative than carbon, resulting in a highly polar covalent bond where the carbon atom carries a partial negative charge. wikipedia.orggeeksforgeeks.org This polarization effectively makes the organic group a potent nucleophile and a strong base. wikipedia.orggeeksforgeeks.orgnumberanalytics.com

Due to their basicity, Grignard reagents react readily with protic substances, including water, alcohols, and acids, which will destroy the reagent by protonation to form a hydrocarbon. geeksforgeeks.orglibretexts.org Consequently, their synthesis and reactions must be conducted under anhydrous (water-free) conditions. byjus.com The stability of Grignard reagents is also dependent on the solvent; they are typically prepared and used in aprotic, coordinating solvents like diethyl ether or tetrahydrofuran (B95107) (THF). acs.orgthermofisher.comgeeksforgeeks.org The ether molecules stabilize the magnesium center through coordination, forming a complex that is crucial for both stability and reactivity. libretexts.org

The primary and most celebrated reactivity modality of Grignard reagents is their nucleophilic addition to electrophilic carbon atoms, especially those in carbonyl groups. fiveable.me

Reaction with aldehydes produces secondary alcohols. thermofisher.comfiveable.me

Reaction with ketones yields tertiary alcohols. thermofisher.comfiveable.me

Reaction with esters can also produce tertiary alcohols. ebsco.comgeeksforgeeks.org

This versatility makes the Grignard reaction an indispensable method for synthesizing a wide array of alcohol compounds. thermofisher.com

Significance of Arylmagnesium Halides in Advanced Organic Synthesis

Arylmagnesium halides are a subclass of Grignard reagents where the organic group attached to magnesium is an aromatic ring, such as a phenyl group. byjus.comwikipedia.org These reagents are fundamental in advanced organic synthesis for forging new aryl-carbon bonds. acs.org Like their alkyl counterparts, they are typically prepared by reacting an aryl halide with magnesium metal. libretexts.org While aryl chlorides can be slow to react, aryl bromides and iodides are commonly used. britannica.com

The significance of arylmagnesium halides lies in their ability to participate in a variety of transformations, most notably in cross-coupling reactions to form biaryls (Ar-Ar') or alkyl-substituted aromatic compounds (Ar-R'). acs.org These reactions often require a metal catalyst, with species based on iron, cobalt, and nickel being effective. acs.org For instance, iron-catalyzed cross-coupling reactions have been developed that allow aryl Grignard reagents to react with other organic halides, expanding the toolkit for constructing complex molecular frameworks. acs.orgwikipedia.org The ability to introduce an entire aryl moiety in a single step makes these reagents invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Specific Focus: Academic Research Perspectives on tert-Butylphenylmagnesium Bromide

tert-Butylphenylmagnesium bromide is a specific example of a sterically hindered arylmagnesium halide. The presence of the bulky tert-butyl group on the phenyl ring imparts specific properties and reactivity patterns that are of interest in academic and industrial research. It is typically used in solution, often in THF or diethyl ether. sigmaaldrich.comsigmaaldrich.com

As a Grignard reagent, its fundamental reactivity includes acting as a strong base and a potent nucleophile. Its basicity is demonstrated by its reaction with compounds containing acidic protons, such as tert-butyl alcohol, to produce the corresponding hydrocarbon, tert-butylbenzene (B1681246). gauthmath.comvedantu.com In its role as a nucleophile, it is used to introduce the 4-(tert-butyl)phenyl group into molecules. The steric bulk of the tert-butyl group can be exploited to influence the stereochemical outcome of a reaction or to direct the reaction to a less hindered site on a complex substrate.

Research has shown that the general method of reacting Grignard reagents with t-butyl perbenzoate to synthesize t-butyl ethers is a viable application. orgsyn.org This suggests that tert-butylphenylmagnesium bromide could be used to synthesize tert-butyl(4-tert-butylphenyl) ether, showcasing its utility in forming C-O bonds in addition to the more common C-C bond formations. Its role as a bulky arylating agent makes it a useful tool for synthesizing specifically substituted aromatic compounds.

Interactive Data Table: Properties of 4-tert-Butylphenylmagnesium Bromide Click on the headers to explore the properties of this specific Grignard reagent.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₃BrMg | sigmaaldrich.comsigmaaldrich.comnih.gov |

| Molecular Weight | 237.42 g/mol | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| CAS Number | 63488-10-8 | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Canonical SMILES | CC(C)(C)c1ccc(cc1)[Mg]Br | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | YECFWFOEQLAVNH-UHFFFAOYSA-M | sigmaaldrich.comsigmaaldrich.com |

| Typical Solvents | Tetrahydrofuran (THF), Diethyl ether | sigmaaldrich.comsigmaaldrich.com |

| Primary Use | Grignard Reaction | sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

63488-12-0 |

|---|---|

Molecular Formula |

C10H13BrMg |

Molecular Weight |

237.42 g/mol |

IUPAC Name |

magnesium;tert-butylbenzene;bromide |

InChI |

InChI=1S/C10H13.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-7H,1-3H3;1H;/q-1;;+2/p-1 |

InChI Key |

RKJCPPFRAWKRRS-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C1=CC=CC=[C-]1.[Mg+2].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butylphenylmagnesium Bromide

Classical Preparation Routes from Magnesium Metal and Organic Halides

The traditional and most common method for preparing tert-butylphenylmagnesium bromide involves the direct reaction of an organic halide, specifically 4-tert-butylbromobenzene, with magnesium metal in an ethereal solvent. byjus.com This process, known as an oxidative addition or insertion, involves the magnesium metal (in oxidation state 0) inserting into the carbon-halogen bond, resulting in the formation of the organomagnesium compound where magnesium is in the +2 oxidation state. youtube.com

Mechanistic Considerations of Magnesium Insertion and Surface Phenomena

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal. byjus.com The mechanism is complex and thought to involve radical intermediates. alfredstate.edu The process is believed to initiate with a single-electron transfer (SET) from the magnesium surface to the organic halide (4-tert-butylbromobenzene). This forms a radical anion, which then fragments to produce a tert-butylphenyl radical and a bromide anion.

Key mechanistic aspects include:

Magnesium Surface Activation: The surface of commercially available magnesium is typically coated with a passivating layer of magnesium oxide or hydroxide, which hinders the reaction. byjus.comresearchgate.net Activation is crucial and can be achieved by mechanical means (e.g., crushing the metal) to expose a fresh surface, or by using chemical activators like iodine or 1,2-dibromoethane (B42909). acs.org

Surface-Adherent Radicals: Early theories proposed that the reaction involves "surface-adherent radicals." alfredstate.edu These radicals, formed at the solid-liquid interface, can then combine with magnesium species on the surface to form the final Grignard reagent.

Points of Unsaturation: The reaction may occur at specific active sites on the magnesium surface, described as "points of unsaturation," which could be formed from the interaction of magnesium(I) species with the metal surface. alfredstate.edu

Influence of Halide Identity and Substrate Structure on Grignard Reagent Formation

The choice of halide in the organic precursor significantly impacts the rate and success of Grignard reagent formation. The reactivity of the carbon-halogen bond with magnesium follows the order: I > Br > Cl >> F. stackexchange.comlibretexts.org

Bond Strength: This trend is inversely related to the carbon-halogen bond strength. The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for magnesium insertion. stackexchange.com

Practicality: While iodides are the most reactive, they are also more expensive and less stable. Bromides, like 4-tert-butylbromobenzene, offer a good balance of reactivity and cost, making them the most commonly used precursors for laboratory and industrial synthesis. libretexts.org Chlorides are less reactive and may require more forcing conditions or highly activated magnesium. stackexchange.com Aryl fluorides are generally unreactive under standard conditions. byjus.com

The structure of the organic substrate also plays a role. Aryl halides, such as 4-tert-butylbromobenzene, are generally less reactive than alkyl halides due to the stronger sp² carbon-halogen bond. stackexchange.com However, they readily form Grignard reagents, typically in coordinating solvents like tetrahydrofuran (B95107) (THF), which helps to stabilize the resulting organomagnesium compound. byjus.comyoutube.com

| Halide (X) in R-X | C-X Bond Energy (kJ/mol) | Relative Reactivity | Common Solvents |

|---|---|---|---|

| F | ~485 | Very Low (Generally unreactive) | - |

| Cl | ~340 | Moderate | THF, 2-MeTHF |

| Br | ~285 | High | Diethyl ether, THF |

| I | ~210 | Very High | Diethyl ether, THF |

Advanced Synthetic Techniques and Process Enhancements

While the classical batch method is robust, concerns over safety, solvent use, and scalability have driven the development of advanced synthetic techniques.

Mechanochemical Approaches (e.g., Ball-Milling) for Solvent Reduction

Mechanochemistry, particularly ball-milling, has emerged as a powerful technique for preparing Grignard reagents with significantly reduced solvent amounts. rwth-aachen.de In this method, magnesium metal, the organic halide, and a small amount of an ethereal solvent (liquid-assisted grinding, LAG) are milled together. acs.orgrwth-aachen.de The mechanical energy from the milling process continuously activates the magnesium surface by breaking up the passivating oxide layer, facilitating the reaction. hokudai.ac.jp

This approach offers several advantages:

Reduced Solvent: It dramatically lowers the amount of anhydrous solvent required, improving the environmental footprint and safety of the process. rwth-aachen.de

Shorter Reaction Times: The constant activation of the metal surface can lead to higher reaction rates. rwth-aachen.de

Simplified Procedure: It can circumvent the need for pre-activation steps with chemical agents like iodine. hokudai.ac.jp

Recent studies have demonstrated the successful one-pot synthesis of aryl Grignard reagents from aryl bromides in a ball mill, which are then reacted with an electrophile like carbon dioxide to produce carboxylic acids in good yields. rwth-aachen.deresearchgate.net

| Method | Solvent Requirement | Activation | Typical Yields (Subsequent Reaction) |

|---|---|---|---|

| Classical Batch | Full solvent system (e.g., THF, Et₂O) | Often requires chemical activators (I₂, etc.) | Variable, generally good |

| Mechanochemical (Ball-Milling) | Minimal (e.g., 2.0 equivalents) | Mechanical activation | Up to 82% for aryl carboxylic acids rwth-aachen.de |

Continuous Flow Synthesis for Improved Control and Scalability

Continuous flow chemistry provides a safer, more efficient, and scalable alternative to traditional batch production of Grignard reagents. aiche.org In a typical setup, a solution of the organic halide (4-tert-butylbromobenzene in THF) is passed through a packed-bed reactor containing magnesium turnings. researchgate.net

The key benefits of this technology include:

Enhanced Safety: The small reactor volume minimizes the amount of highly reactive Grignard reagent present at any given time, significantly reducing the risks associated with the highly exothermic nature of the reaction and the pyrophoric character of magnesium. aiche.org

Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for superior temperature control, preventing localized hotspots and reducing the formation of byproducts. researchgate.net

Scalability and Automation: Production can be easily scaled by extending the operation time. The process can be monitored in real-time using process analytical technology (PAT) like inline IR or NMR spectroscopy, allowing for precise control and automation. aiche.orgresearchgate.net

Studies have shown that continuous flow processes can increase the conversion of organic halides to Grignard reagents from ~85% in batch to over 96% in flow, with daily productivities reaching the kilogram scale. aiche.org

| Parameter | Typical Batch Process | Continuous Flow Process |

|---|---|---|

| Safety Profile | Risk of thermal runaway, accumulation of reagent | Minimized reagent volume, excellent heat control |

| Process Control | Difficult to control exotherm, mixing issues | Precise control of temperature, residence time, stoichiometry |

| Scalability | Challenging due to heat transfer limitations | Easily scalable by "numbering-up" or running longer |

| Reported Conversion | ~85% aiche.org | >96% aiche.org |

Reductive Transmetalation Strategies for Challenging Precursors

Reductive transmetalation, or metal-halogen exchange, is an alternative method for preparing Grignard reagents that avoids the use of magnesium metal. This is particularly useful for precursors that are incompatible with the conditions of classical Grignard formation. The most common approach involves the reaction of an organolithium compound with a magnesium salt, typically magnesium bromide (MgBr₂). ethz.ch

For the synthesis of tert-butylphenylmagnesium bromide, the process would involve two steps:

Formation of an Organolithium Reagent: 4-tert-butylbromobenzene is reacted with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, to form 4-tert-butylphenyllithium via lithium-halogen exchange. ethz.ch (CH₃)₃CC₆H₄Br + R-Li → (CH₃)₃CC₆H₄Li + R-Br

Transmetalation: The resulting organolithium species is then treated with magnesium bromide to yield the desired Grignard reagent. (CH₃)₃CC₆H₄Li + MgBr₂ → (CH₃)₃CC₆H₄MgBr + LiBr

This method offers the advantage of occurring at low temperatures and being tolerant of a wider range of functional groups on the aryl ring compared to the direct insertion of magnesium. ethz.ch It is the method of choice when the direct reaction with magnesium metal is sluggish or leads to side reactions.

Solvent Effects and Their Role in Grignard Reagent Synthesis and Stability

The choice of solvent is paramount in the synthesis of Grignard reagents, including tert-Butylphenylmagnesium Bromide. The solvent not only facilitates the reaction between the organic halide and magnesium metal but also plays a crucial role in stabilizing the resulting organomagnesium compound. beyondbenign.orgcerritos.edu Ethereal solvents are predominantly used due to their ability to act as Lewis bases, donating electron pairs to the electron-deficient magnesium center. fiveable.mewikipedia.org This coordination is essential for both the formation and the continued stability of the Grignard reagent in solution. unp.edu.ar The nature of the solvent significantly influences the reagent's structure, aggregation state, and reactivity. fiveable.meresearchgate.net

Coordinating Solvents and Solvation Shell Dynamics

Coordinating solvents, typically ethers like diethyl ether (Et₂O) and tetrahydrofuran (THF), are fundamental to the successful preparation and stabilization of Grignard reagents. cerritos.edu These solvents solvate the magnesium atom, forming a coordination complex that stabilizes the highly reactive carbon-magnesium bond. fiveable.meunp.edu.ar The magnesium(II) center in a Grignard reagent is typically tetrahedral, coordinating with the organic group, the halide, and two solvent molecules. wikipedia.org This solvation shell prevents the reagent from decomposing and increases its solubility.

The interaction between the solvent and the Grignard reagent is a dynamic equilibrium. In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium, which involves the disproportionation of the alkylmagnesium halide (RMgX) into the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). researchgate.netacs.org

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is heavily influenced by the solvent. researchgate.net More polar and strongly coordinating solvents like THF tend to favor the formation of monomeric Grignard species, which can enhance reactivity. fiveable.mestackexchange.com The solvent's Lewis basicity and steric properties affect the extent of aggregation (formation of dimers or higher oligomers) and the structure of the species in solution. acs.org For instance, the crystal structure of ethylmagnesium chloride crystallized from a THF solution was found to be a complex tetramer, highlighting that the species in solution can be more complicated than the simple RMgX formula suggests. researchgate.netacs.org The coordination of the solvent provides a significant thermodynamic driving force for the reaction, as the magnesium transitions from an unsolvated metallic state to a strongly coordinated ionic state (Mg²⁺) in the final Grignard reagent. unp.edu.ar

Development of Greener Solvents for Organomagnesium Processes

In recent years, significant research has focused on replacing traditional ethereal solvents with more environmentally benign alternatives, driven by the principles of green chemistry. beyondbenign.orgrsc.org Solvents like THF and diethyl ether have drawbacks related to their volatility, potential for peroxide formation, and high water solubility, which can complicate aqueous work-ups. rsc.org Two prominent greener alternatives for Grignard processes are 2-Methyltetrahydrofuran (B130290) (2-MeTHF) and Cyclopentyl methyl ether (CPME). rsc.orgresearchgate.net

2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources such as corncobs and bagasse. sciencemadness.orgnih.gov It offers several advantages over THF. The presence of a methyl group at the 2-position significantly increases the solvent's stability towards highly basic organometallic reagents, allowing reactions to be conducted at higher temperatures. nih.govd-nb.info For example, the half-life of n-butyllithium at 35°C is 70 minutes in 2-MeTHF, compared to only 10 minutes in THF. monumentchemical.com This enhanced stability is also beneficial for Grignard reagents. sciencemadness.org Furthermore, 2-MeTHF has limited miscibility with water, which simplifies product extraction and reduces the need for other organic solvents during work-up. rsc.orgd-nb.info Studies have shown that the formation of Grignard reagents in 2-MeTHF is often similar to or even superior to that in THF, sometimes leading to higher yields and reduced levels of by-products like those from Wurtz coupling. rsc.orgmonumentchemical.comchempoint.com

Cyclopentyl methyl ether (CPME) is another promising green solvent. It is noted for its high boiling point (106 °C), low water solubility, and resistance to peroxide formation. rsc.org Like 2-MeTHF, its low water miscibility allows for easier phase separation during work-up. rsc.org The higher boiling point of CPME allows for higher reaction temperatures, which can be beneficial for initiating reactions with less reactive halides. unp.edu.ar Research comparing various solvents for the synthesis of n-butylmagnesium bromide found that processes using 2-MeTHF and CPME were inherently safer, with a lower risk of thermal runaway compared to reactions in diethyl ether or THF. researchgate.net

The adoption of these greener solvents can lead to processes that are not only more environmentally friendly but also safer and more efficient on an industrial scale. researchgate.netcosmosmagazine.com

Interactive Data Table: Comparison of Solvents for Grignard Synthesis

| Solvent | Boiling Point (°C) | Water Solubility (% at 20°C) | Key Advantages | Key Disadvantages |

| Diethyl Ether (Et₂O) | 34.6 | 6.9 | Traditional, effective for many Grignards | Highly volatile, flammable, peroxide former |

| Tetrahydrofuran (THF) | 66 | Infinite | Stronger coordinating solvent than Et₂O | High water solubility complicates work-up, peroxide former |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 4.1 | Greener, higher boiling point, low water miscibility, greater stability | Higher cost than traditional solvents |

| Cyclopentyl methyl ether (CPME) | 106 | 1.1 | Greener, high boiling point, low water miscibility, peroxide resistant | Higher cost, less studied than 2-MeTHF |

Structural Characterization and Solution Phase Equilibria of Aryl Grignard Reagents

The Schlenk Equilibrium: Dimerization and Speciation in Solution

The foundational concept for understanding the composition of Grignard reagents in solution is the Schlenk equilibrium. sci-hub.ruwikipedia.org This equilibrium describes the redistribution of ligands around the magnesium center, resulting in a mixture of the parent Grignard reagent (RMgX), the dialkyl- or diarylmagnesium species (R₂Mg), and the magnesium halide (MgX₂). sci-hub.ruwikipedia.org For an aryl Grignard reagent like tert-butylphenylmagnesium bromide, the equilibrium can be represented as:

2 tert-BuPhMgBr ⇌ (tert-BuPh)₂Mg + MgBr₂

The position of this equilibrium is sensitive to a variety of factors, including the nature of the organic group (R), the halogen (X), the solvent, and the temperature. sci-hub.ruwikipedia.org In ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), the magnesium center is typically coordinated by solvent molecules, which plays a crucial role in stabilizing the various species in solution. sci-hub.ruwikipedia.org

| Grignard Reagent | Solvent | ΔH (kJ mol-1) | ΔS (J mol-1 K-1) |

|---|---|---|---|

| [3,5-D₂]PhMgBr | THF | +13.3 | +56 |

| [3,5-D₂]PhMgBr | 2-MeTHF | +10.6 | +21 |

| 2,6-Me₂C₆H₃-MgBr | THF | +8.0 | +56 |

Data sourced from a study on cyclopentadienylmagnesium bromides, which includes a comparative table of thermodynamic parameters for other Grignard reagents.[ d-nb.info(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlGnS0jrIZd62Ck2PgXJawk53z30HuCSP_pc_nB_7UA8OuktUywG5eEsLFMjaSGUnzvUAaN9E9Bujh997ErKS6pwseFaf5yaG5E4wf8-FBrEZQpTbVkY9QFKY%3D)]The positive enthalpy (ΔH) and entropy (ΔS) values for phenylmagnesium bromide in THF indicate that the formation of the homoleptic species (diarylmagnesium and magnesium bromide) is an endothermic process favored by an increase in entropy. d-nb.info The addition of chelating agents like dioxane can be used to drive the equilibrium completely towards the formation of the diarylmagnesium compound by precipitating the insoluble magnesium halide-dioxane complex. sci-hub.ruwikipedia.org

Aggregation Behavior and Its Impact on Reaction Pathways and Reactivity

Beyond the Schlenk equilibrium, aryl Grignard reagents can exist as various aggregated species, including dimers, trimers, and higher oligomers. quora.com The extent of aggregation is dependent on factors such as concentration, solvent, and the steric bulk of the aryl group. acs.org In ethereal solvents, Grignard reagents can exist as a mixture of monomeric and dimeric species. For aryl Grignard reagents, halogen-bridged dimers are common structures. nih.gov

The aggregation state of a Grignard reagent has a profound impact on its reactivity. quora.com Different aggregates can exhibit different nucleophilicities and may follow distinct reaction pathways. acs.org For instance, a dimeric species might be more or less reactive than its monomeric counterpart depending on the specific reaction. It is believed that for some reactions, a dimeric Grignard reagent may be involved in the transition state, with one magnesium atom acting as a Lewis acid to coordinate with the substrate while the other delivers the nucleophilic aryl group. acs.org The presence of bulky substituents, such as the tert-butyl group in magnesium;tert-butylbenzene (B1681246);bromide, can be expected to influence the degree of aggregation, potentially favoring less aggregated species due to steric hindrance.

Advanced Spectroscopic and Diffraction Studies of Organomagnesium Species

A variety of advanced analytical techniques are employed to characterize the complex solution-state structures of aryl Grignard reagents.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the Schlenk equilibrium and aggregation phenomena. nih.gov Techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to distinguish between different species in solution based on their diffusion coefficients, which correlate with their size and aggregation state. nih.govucsb.edu While specific ¹H and ¹³C NMR data for tert-butylphenylmagnesium bromide are not readily found in the literature, the spectra would be expected to show characteristic shifts for the aromatic protons and carbons, influenced by the electron-donating nature of the MgBr moiety and the tert-butyl group.

X-ray Diffraction provides definitive structural information for crystalline Grignard reagents. nih.gov While obtaining suitable crystals of Grignard reagents can be challenging, a number of structures have been determined, revealing the coordination environment of the magnesium center. For example, the crystal structure of phenylmagnesium bromide dietherate shows a tetrahedral magnesium atom coordinated to the phenyl group, a bromine atom, and two molecules of diethyl ether. harvard.edu It is important to note that the solid-state structure may not always directly reflect the distribution of species present in solution. acs.org

Computational Studies have also become increasingly important in elucidating the structures and reaction mechanisms of Grignard reagents. nih.gov Density Functional Theory (DFT) calculations can be used to model the various species in the Schlenk equilibrium, predict their relative stabilities, and investigate the transition states of their reactions. nih.gov These theoretical studies complement experimental data and provide deeper insights into the complex behavior of these reagents.

Mechanistic Elucidation of Reactions Involving Tert Butylphenylmagnesium Bromide

Competing Mechanistic Pathways: Polar Nucleophilic Addition vs. Single Electron Transfer (SET)

The addition of Grignard reagents to carbonyl compounds can proceed through two primary mechanistic pathways: a polar nucleophilic addition and a single electron transfer (SET) mechanism. wikipedia.orgorganic-chemistry.org The polar mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. libretexts.orglibretexts.org This occurs through a concerted process, often depicted as a six-membered ring transition state. wikipedia.org

Alternatively, the reaction can initiate with the transfer of a single electron from the Grignard reagent to the carbonyl compound, forming a radical ion pair. This is known as the SET mechanism. wikipedia.orgorganic-chemistry.org The detection of radical coupling byproducts has provided evidence for the existence of this pathway. wikipedia.org Computational studies further suggest that the operative mechanism is dependent on the specific substrate. wikipedia.org

| Mechanistic Pathway | Description | Key Intermediates |

|---|---|---|

| Polar Nucleophilic Addition | Concerted attack of the Grignard carbanion on the carbonyl carbon. | Alkoxide intermediate. |

| Single Electron Transfer (SET) | Initial transfer of an electron from the Grignard reagent to the carbonyl compound. | Radical ion pair (ketyl radical). wikipedia.org |

The competition between the polar and SET pathways is governed by several factors, including the steric demand of the reactants and the electronic properties of the substrate.

Steric Demand: Increased steric hindrance in either the Grignard reagent or the carbonyl substrate can favor the SET mechanism. organic-chemistry.org For instance, the reaction of the sterically bulky tert-butylmagnesium chloride with certain ketones shows a predominance of the SET pathway. nih.gov This is because the steric bulk can impede the close approach required for the concerted polar addition, making the long-range electron transfer a more favorable alternative.

Substrate Electronic Properties: The reduction potential of the carbonyl compound is a key determinant of the reaction mechanism. wikipedia.org Substrates that are more easily reduced, such as aromatic ketones, are more likely to react via the SET pathway. nih.govacs.org The electron-withdrawing nature of certain groups on the substrate can stabilize the resulting radical anion, thereby favoring the SET mechanism. nih.gov Conversely, additions to most aliphatic aldehydes and ketones are believed to proceed through a concerted, two-electron pathway. nih.govresearchgate.net

In the SET pathway, the initial electron transfer generates a radical anion (ketyl) from the carbonyl compound and a radical cation from the Grignard reagent. These radical intermediates can then undergo a variety of subsequent reactions. wikipedia.orgorganic-chemistry.org The formation of Grignard reagents themselves is thought to involve radical intermediates. iitk.ac.inquora.com Trapping experiments with stable free radicals have provided evidence for the existence of free alkyl radicals as intermediates in the formation of Grignard reagents. harvard.edu

The radical intermediates in the addition reaction can recombine to form the expected addition product. However, they can also participate in side reactions, such as radical coupling, which can lead to the formation of byproducts. wikipedia.org The observation of such byproducts is often cited as evidence for the operation of an SET mechanism. wikipedia.org

Detailed Analysis of Transition States and Energetic Profiles for C-C Bond Formation

The formation of the new carbon-carbon bond in a Grignard reaction proceeds through a transition state, the structure and energy of which dictate the reaction rate and outcome. In the polar nucleophilic addition mechanism, the transition state is often depicted as a six-membered ring involving the magnesium atom, the carbonyl oxygen, the carbonyl carbon, and the carbanionic carbon of the Grignard reagent. wikipedia.org

Quantum-chemical calculations and ab initio molecular dynamics simulations have been employed to study the energetic profiles of these reactions. acs.org These studies have revealed that the reaction can proceed through various pathways involving different monomeric and dimeric forms of the Grignard reagent. nih.gov The solvent plays a crucial role by coordinating to the magnesium center, influencing the structure and stability of the transition state. acs.org For the reaction of methylmagnesium chloride with acetone (B3395972) in THF, computational studies have identified multiple accessible pathways with relatively modest activation energies, suggesting that the Grignard reaction is best described as an ensemble of transformations rather than a single process. acs.orgnih.gov

| Reactant System | Computational Finding | Reference |

|---|---|---|

| CH3MgCl + Acetaldehyde/Fluorenone | The operative mechanism (polar vs. radical) is substrate-dependent. acs.org | acs.org |

| CH3MgCl + Acetone in THF | Multiple accessible pathways with modest activation energies exist. acs.orgnih.gov | acs.orgnih.gov |

| Grignard reagents + Aliphatic Aldehydes | Experimental and computational studies indicate a preference for a concerted, two-electron pathway. nih.govresearchgate.net | nih.govresearchgate.net |

Stereochemical Outcomes and Diastereoselectivity in Grignard Additions

When a Grignard reagent adds to a prochiral ketone or an aldehyde with a stereocenter adjacent to the carbonyl group, a new stereocenter is created, leading to the possibility of diastereomeric products. The stereochemical outcome of such reactions is often predictable using established models. wikipedia.orgwikipedia.org

In substrates containing a Lewis basic atom (such as an oxygen or nitrogen) at the α- or β-position relative to the carbonyl group, the stereoselectivity of the Grignard addition can be controlled by chelation. researchgate.netacs.org The magnesium atom of the Grignard reagent can coordinate to both the carbonyl oxygen and the nearby heteroatom, forming a rigid cyclic intermediate. acs.org This chelate then directs the nucleophilic attack of the Grignard's organic group to one face of the carbonyl, leading to a high degree of diastereoselectivity. acs.orgnih.gov

The effectiveness of chelation control depends on several factors, including the nature of the chelating group, the solvent, and the specific Grignard reagent used. researchgate.netacs.org For example, the addition of Grignard reagents to α-alkoxy ketones can proceed with high diastereoselectivity through a chelation-controlled pathway. tdl.org

In the absence of a chelating group, the stereochemical outcome of Grignard additions to α-chiral aldehydes and ketones can often be predicted by Cram's rule and its refinements, such as the Felkin-Anh model. wikipedia.orgwikipedia.orglibretexts.org

Cram's Rule: This model predicts the major diastereomer by considering a reactive conformation where the largest substituent on the α-carbon is positioned anti-periplanar to the incoming nucleophile. wikipedia.orglibretexts.org The nucleophile then attacks from the less hindered side, past the smallest substituent. youtube.com

Felkin-Anh Model: This is a more refined model that generally provides better predictions. rsc.org It considers a staggered conformation where the largest group on the α-carbon is positioned perpendicular to the carbonyl bond. The nucleophile then attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°) from the side of the smallest substituent. rsc.org

These models provide a powerful framework for predicting and understanding the stereochemical course of Grignard reactions, enabling the synthesis of specific stereoisomers.

Reactivity Profiles and Advanced Synthetic Applications of Tert Butylphenylmagnesium Bromide in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

As a potent organometallic nucleophile, tert-butylphenylmagnesium bromide excels in creating new carbon-carbon single bonds. Its utility is most prominently featured in its reactions with various electrophilic carbon centers, such as those found in carbonyl compounds, nitriles, and organic halides.

The reaction between a Grignard reagent and a carbonyl compound is a fundamental carbon-carbon bond-forming transformation. The carbonyl carbon is highly electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophilic attack by the carbanion-like carbon of the Grignard reagent. masterorganicchemistry.com This addition reaction converts the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon, forming a new C-C bond and a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield an alcohol. masterorganicchemistry.com

Tert-butylphenylmagnesium bromide readily adds to aldehydes and ketones. The reaction with an aldehyde produces a secondary alcohol, while reaction with a ketone yields a tertiary alcohol. The bulky tert-butyl group on the phenyl ring can introduce significant steric hindrance, which may influence the reaction rate but also allows for the synthesis of sterically congested alcohols. For instance, the reaction of 4-tert-butylphenylmagnesium bromide with a simple aldehyde like formaldehyde (B43269) would yield (4-tert-butylphenyl)methanol, while its reaction with a ketone such as acetone (B3395972) would produce 2-(4-tert-butylphenyl)propan-2-ol.

The reaction of tert-butylphenylmagnesium bromide with esters and acid halides is more complex than with aldehydes or ketones. With esters, the initial nucleophilic addition results in a tetrahedral intermediate that can collapse to expel an alkoxide leaving group, forming a ketone. This newly formed ketone is also reactive towards the Grignard reagent. Consequently, a second equivalent of tert-butylphenylmagnesium bromide typically adds to the ketone, leading to a tertiary alcohol after workup. It is generally difficult to isolate the ketone intermediate from this one-pot reaction.

Acid halides, such as acid chlorides, are more reactive than esters. They react vigorously with tert-butylphenylmagnesium bromide to form a ketone. While the resulting ketone can react further, the reaction can sometimes be controlled at low temperatures to favor the ketone product. A more effective method to synthesize the ketone involves converting the Grignard reagent into a less reactive organocuprate, which selectively reacts once with the acid halide. orgsyn.org For example, tert-butyl phenyl ketone can be prepared from benzoyl chloride. orgsyn.org

Table 1: Summary of Nucleophilic Addition Reactions

| Carbonyl Substrate | Initial Product | Final Product (after workup) | Notes |

| Aldehyde (R-CHO) | Magnesium alkoxide | Secondary Alcohol | One equivalent of Grignard reagent adds. |

| Ketone (R-CO-R') | Magnesium alkoxide | Tertiary Alcohol | One equivalent of Grignard reagent adds. |

| Ester (R-COOR') | Ketone | Tertiary Alcohol | Two equivalents of Grignard reagent add. The ketone is an intermediate. |

| Acid Halide (R-COX) | Ketone | Tertiary Alcohol | The ketone can be isolated under controlled conditions, but can react further. orgsyn.org |

The reaction of tert-butylphenylmagnesium bromide with a nitrile provides an excellent route for the synthesis of ketones. ucalgary.ca The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. ucalgary.calibretexts.org This addition forms an intermediate imine salt. Unlike the intermediate formed from esters, this imine salt is stable and does not react further with the Grignard reagent in the anhydrous reaction mixture. ucalgary.ca The reaction is then quenched with an aqueous acid workup, which hydrolyzes the imine to the corresponding ketone. ucalgary.camasterorganicchemistry.com This method is particularly valuable because it avoids the double addition that occurs with esters and acid halides, providing a clean synthesis of ketones. ucalgary.ca

For example, the reaction of 4-tert-butylphenylmagnesium bromide with acetonitrile, followed by hydrolysis, would yield 1-(4-tert-butylphenyl)ethan-1-one.

Mechanism of Ketone Synthesis from a Nitrile

Nucleophilic Addition: The tert-butylphenyl group adds to the nitrile carbon, breaking the pi bond and forming a magnesium salt of an imine anion. libretexts.org

Hydrolysis: Addition of aqueous acid protonates the nitrogen, leading to the formation of an imine. Further protonation and attack by water, followed by the elimination of ammonia, yields the final ketone product. libretexts.orgmasterorganicchemistry.com

Beyond additions to carbonyls and nitriles, tert-butylphenylmagnesium bromide participates in powerful cross-coupling reactions to form carbon-carbon bonds with organic halides. These reactions are typically catalyzed by transition metals like nickel or palladium.

The Kumada-Corriu coupling, developed in 1972, was the first transition metal-catalyzed cross-coupling reaction and remains a vital method for synthesizing biaryls and other coupled products. organic-chemistry.org The reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org

In this context, 4-tert-butylphenylmagnesium bromide can serve as the aryl Grignard component, coupling with a variety of aryl, vinyl, or alkyl halides. Nickel catalysts are often preferred for their economic advantage and unique reactivity. organic-chemistry.org Recent advancements have even demonstrated ligand-free, nickel-catalyzed Kumada couplings of tert-butyl Grignard reagents with aryl bromides, offering a facile route to aryl-substituted hydrocarbons with all-carbon quaternary centers. rhhz.net These reactions generally proceed in good yields and with high selectivity. rhhz.netnih.gov

Table 2: Examples of Nickel-Catalyzed Kumada Coupling Reactions

| Aryl Halide | Catalyst/Conditions | Product | Yield | Reference |

| 4-Bromoanisole | NiCl₂·(H₂O)₁.₅, THF, -10 °C | 4-tert-Butylanisole | 90% | nih.gov |

| 2-Bromonaphthalene | 2.5 mol% NiCl₂·(H₂O)₁.₅, THF, -10 °C, 30 min | 2-(tert-Butyl)naphthalene | 62% (gram-scale) | rhhz.net |

| 4-Bromo-N,N-dimethylaniline | General procedure with Ni catalyst | 4-(tert-Butyl)-N,N-dimethylaniline | 76% | amazonaws.com |

| 1-Bromo-4-(trifluoromethyl)benzene | General procedure with Ni catalyst | 1-(tert-Butyl)-4-(trifluoromethyl)benzene | 81% | amazonaws.com |

Note: The examples in the table use tert-butylmagnesium chloride as the Grignard reagent, but the principle directly applies to the coupling of tert-butylphenylmagnesium bromide with various organic halides to form biaryl or alkyl-aryl compounds.

The catalytic cycle for the Kumada coupling typically involves oxidative addition of the organic halide to the low-valent metal center, transmetalation of the organic group from the Grignard reagent to the metal, and finally, reductive elimination to form the cross-coupled product and regenerate the catalyst. For some nickel-catalyzed reactions with tertiary alkyl Grignards, a mechanism involving a Ni(I)-Ni(III) catalytic cycle has been proposed. rhhz.net

Coupling Reactions with Organic Halides

Homocoupling Side Reactions (e.g., Wurtz Coupling)

A prevalent side reaction in transformations involving tert-butylphenylmagnesium bromide is homocoupling, which leads to the formation of 4,4'-di-tert-butylbiphenyl. This undesired product arises from a Wurtz-type coupling mechanism. The reaction involves the coupling of two molecules of the Grignard reagent, often promoted by certain reaction conditions or the presence of specific catalysts.

The Wurtz coupling is one of the earliest named reactions in organic chemistry and results in the formation of a dimer from two equivalents of an alkyl halide. organic-chemistry.org In the context of Grignard reagents, a similar coupling can occur. While the precise mechanism can be complex and subject to debate, it is generally understood to involve the reaction of the Grignard reagent with the parent aryl bromide from which it was formed. This can be particularly problematic if the formation of the Grignard reagent is not complete and residual aryl bromide remains in the reaction mixture.

The propensity for homocoupling can be influenced by several factors, including the solvent, temperature, and the presence of transition metal impurities. For instance, certain transition metal catalysts, while employed for a desired cross-coupling reaction, can also inadvertently promote the homocoupling of the Grignard reagent. To mitigate this side reaction, careful control of reaction parameters is crucial. This includes ensuring the complete formation of the Grignard reagent and considering the use of additives that can "soften" the Grignard reagent, thereby reducing its tendency to undergo homocoupling. organic-chemistry.org

Reactions with Heteroatomic Functional Groups

Tert-butylphenylmagnesium bromide exhibits reactivity towards a variety of functional groups containing heteroatoms. These reactions are fundamental in organic synthesis for the formation of new carbon-heteroatom and carbon-carbon bonds.

Addition to Epoxides

Tert-butylphenylmagnesium bromide readily participates in the ring-opening of epoxides. This reaction proceeds via a nucleophilic attack of the Grignard reagent on one of the electrophilic carbon atoms of the epoxide ring. The reaction typically follows an S(_N)2 mechanism, resulting in a backside attack and an inversion of stereochemistry at the site of attack. organicchemistrytutor.com

The regioselectivity of the attack is primarily governed by steric factors. The nucleophilic tert-butylphenyl group will preferentially attack the less sterically hindered carbon of the epoxide ring. organicchemistrytutor.comlibretexts.org For example, in the reaction with an unsymmetrically substituted epoxide, the major product will be the one resulting from the attack at the less substituted carbon.

The initial product of the reaction is a magnesium alkoxide, which upon acidic workup, yields the corresponding alcohol. organicchemistrytutor.com This method provides a valuable route for the synthesis of β-alcohols, extending the carbon chain by two atoms and introducing a hydroxyl group. The general transformation can be represented as follows:

(CH₃)₃CC₆H₄MgBr + (CH₂)₂O → (CH₃)₃CC₆H₄CH₂CH₂OMgBr (CH₃)₃CC₆H₄CH₂CH₂OMgBr + H₃O⁺ → (CH₃)₃CC₆H₄CH₂CH₂OH + Mg(OH)Br

The reaction is a versatile tool in organic synthesis, allowing for the creation of new carbon-carbon bonds and the introduction of a hydroxyl functional group in a single step. nih.gov

Reactions with N-Oxides and Heterocycles

The reaction of tert-butylphenylmagnesium bromide with N-oxides and other nitrogen-containing heterocycles is a less commonly documented but synthetically useful transformation. Heterocyclic N-oxides are versatile compounds with a range of biological activities and can serve as precursors to other functionalized heterocycles. nih.gov

The nucleophilic character of the Grignard reagent allows it to attack the electrophilic carbon atoms of the heterocyclic ring, particularly those adjacent to the N-oxide functionality. The N-oxide group activates the ring towards nucleophilic attack. For instance, a mild method for the regioselective C2-bromination of fused azine N-oxides has been developed, highlighting the reactivity of these positions. nih.gov While this specific example uses a bromide source, it illustrates the susceptibility of the C2 position to nucleophilic attack, a role that can be fulfilled by a Grignard reagent.

Reactions of Grignard reagents with nitrones, which are structurally related to N-oxides, are well-established and lead to the formation of hydroxylamines. mdpi.com Similarly, reactions with nitrile oxides have been explored, leading to the synthesis of isoxazoles after intramolecular cyclization. researchgate.net These examples suggest that tert-butylphenylmagnesium bromide can react with various N-O containing functional groups, providing pathways to diverse heterocyclic structures. The specific outcome of the reaction will depend on the nature of the heterocyclic system and the reaction conditions employed.

Reductions (e.g., Hydroboration)

While Grignard reagents are primarily known as nucleophiles and bases, their role in reduction reactions is less conventional but noteworthy. The term "reduction" in this context can refer to the Grignard reagent acting as a hydride donor, although this is not its primary mode of reactivity. A more common scenario is the use of Grignard reagents in conjunction with other reducing agents or in multi-step synthetic sequences that involve a reduction step.

It is important to distinguish that tert-butylphenylmagnesium bromide itself does not directly participate in hydroboration. Hydroboration is a reaction involving the addition of a boron-hydrogen bond across a double or triple bond. However, organoboranes formed from hydroboration can subsequently be used in cross-coupling reactions with Grignard reagents.

A more direct, albeit minor, reductive pathway for Grignard reagents is their reaction with sterically hindered ketones, where hydride transfer from the β-carbon of the Grignard reagent can occur, leading to the reduction of the ketone to an alcohol. However, for tert-butylphenylmagnesium bromide, this is not a primary reaction pathway due to the absence of β-hydrogens on the tert-butyl group that are readily transferable.

The primary "reductive" aspect concerning tert-butylphenylmagnesium bromide is its reaction with acidic protons. For instance, when reacted with compounds containing active hydrogen, such as tert-butanol, the Grignard reagent is protonated, leading to the formation of tert-butylbenzene (B1681246). gauthmath.comyoutube.comvedantu.com This reaction is essentially a reduction of the Grignard reagent itself.

Specific Synthetic Applications of tert-Butylphenylmagnesium Bromide

The unique steric and electronic properties of the tert-butylphenyl group make tert-butylphenylmagnesium bromide a valuable reagent in specific synthetic applications where the introduction of this bulky substituent is desired.

Synthesis of Substituted Phosphine (B1218219) Oxides

Tert-butylphenylmagnesium bromide is a key reagent in the synthesis of sterically hindered phosphine oxides. These compounds are important as ligands in catalysis and as intermediates in the synthesis of other organophosphorus compounds. organic-chemistry.org The general approach involves the reaction of the Grignard reagent with a suitable phosphorus electrophile, such as phosphorus oxychloride or an alkyl/aryl phosphinic chloride.

The reaction of tert-butylphenylmagnesium bromide with diethyl phosphite (B83602) is a common method for preparing secondary phosphine oxides. researchgate.net The Grignard reagent displaces the ethoxy groups on the phosphorus atom. Subsequent hydrolysis of the intermediate yields the desired phosphine oxide. The synthesis of tertiary phosphine oxides can be achieved by reacting a secondary phosphine oxide with another equivalent of a Grignard reagent or by reacting a dichlorophosphine oxide with two equivalents of the Grignard reagent.

A representative reaction is the synthesis of di(tert-butylphenyl)phosphine oxide:

2 (CH₃)₃CC₆H₄MgBr + POCl₃ → [(CH₃)₃CC₆H₄]₂P(O)Cl + 2 MgBrCl [(CH₃)₃CC₆H₄]₂P(O)Cl + H₂O → [(CH₃)₃CC₆H₄]₂P(O)OH + HCl

The steric bulk of the tert-butylphenyl group can influence the reactivity and selectivity of these reactions. nih.gov For instance, the synthesis of tri-tert-butylphosphine (B79228) is challenging due to steric hindrance, highlighting the impact of bulky groups around the phosphorus center. nih.gov

The resulting phosphine oxides can be valuable in various applications. For example, they can be used as ligands in palladium-catalyzed cross-coupling reactions. nih.gov The synthesis of chiral phosphine oxides using Grignard reagents has also been reported, demonstrating the versatility of this methodology. researchgate.netresearchgate.net

Preparation of Ketones in Continuous Flow Systems

The synthesis of ketones is a fundamental transformation in organic chemistry, and the use of continuous flow technology offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater scalability. The reaction of Grignard reagents with acylating agents in flow reactors has emerged as a powerful method for the on-demand production of ketones.

Research has demonstrated the efficient synthesis of diaryl ketones through the coupling of aryl Grignard reagents with acyl chlorides in the bio-derived solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF) under ambient temperature. nih.govwisconsin.edunih.gov This methodology can be applied to tert-butylphenylmagnesium bromide for the preparation of a variety of ketones. The general reaction involves the continuous mixing of a stream of the Grignard reagent with a stream of an acyl chloride in a flow reactor. The short residence time and efficient mixing in the microreactor minimize the formation of the tertiary alcohol byproduct, which is a common issue in batch reactions due to the further reaction of the ketone product with the Grignard reagent. semanticscholar.orgdoi.org

A dissertation from the Ludwig-Maximilians-University of Munich specifically notes the preparation of ketones by reacting (4-(tert-butyl)phenyl)magnesium bromide with esters in a continuous flow setup, highlighting the relevance of this specific Grignard reagent in modern synthetic methodologies. semanticscholar.org The use of less reactive acylating agents like esters or Weinreb amides in continuous flow has also been explored to further suppress side reactions and enhance the selectivity for ketone formation. nih.govsemanticscholar.org

The table below, adapted from findings on the continuous flow synthesis of diaryl ketones, illustrates the typical scope and yields for such reactions. nih.gov

Table 1: Continuous Flow Synthesis of Diaryl Ketones using Aryl Grignard Reagents and Acyl Chlorides

| Entry | Acyl Chloride | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzoyl chloride | Phenylmagnesium bromide | Benzophenone | 85 |

| 2 | 4-Methylbenzoyl chloride | Phenylmagnesium bromide | 4-Methylbenzophenone | 57 |

| 3 | 4-Fluorobenzoyl chloride | Phenylmagnesium bromide | 4-Fluorobenzophenone | 65 |

| 4 | 3-Chlorobenzoyl chloride | Phenylmagnesium bromide | 3-Chlorobenzophenone | 82 |

| 5 | 4-(Trifluoromethyl)benzoyl chloride | Phenylmagnesium bromide | 4-(Trifluoromethyl)benzophenone | 77 |

| 6 | Benzoyl chloride | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzophenone | 75 |

Formation of Benzisoselenazolones

Benzisoselenazolones are a class of organoselenium compounds, with Ebselen (N-phenyl-1,2-benzisoselenazol-3(2H)-one) being a prominent example known for its antioxidant and anti-inflammatory properties. While the direct synthesis of benzisoselenazolones using tert-butylphenylmagnesium bromide is not extensively documented in the literature, a plausible synthetic route can be proposed based on the established reactivity of Grignard reagents with elemental selenium.

Grignard reagents are known to react with elemental selenium to form magnesium-based selenium nucleophiles (R-SeMgBr). nih.gov These intermediates can then be reacted with a suitable electrophile to form a variety of organoselenium compounds. For the synthesis of a benzisoselenazolone derivative, one could envision a two-step, one-pot procedure.

First, tert-butylphenylmagnesium bromide would be reacted with elemental selenium in an anhydrous solvent like THF to generate the corresponding tert-butylphenylselenomagnesium bromide. This nucleophilic selenium species could then be reacted with an ortho-substituted benzoyl chloride, such as 2-(chloromethyl)benzoyl chloride or 2-chlorobenzoyl chloride. In the case of 2-(chloromethyl)benzoyl chloride, an intramolecular nucleophilic substitution would lead to the cyclized product. Alternatively, reaction with 2-chlorobenzoyl chloride followed by an intramolecular cyclization, possibly catalyzed, would yield the desired benzisoselenazolone ring system.

While this specific application remains to be experimentally validated for tert-butylphenylmagnesium bromide, the modularity of this approach suggests its potential for creating novel benzisoselenazolone derivatives for pharmaceutical and material science research.

Role in Select Pharmaceutical Intermediate Synthesis (e.g., LSN2401292)

Disclaimer: The synthesis of a specific compound designated as LSN2401292 involving tert-butylphenylmagnesium bromide is not described in the available public literature. However, numerous pharmaceutical intermediates, particularly for TRPV1 antagonists, feature a tert-butylphenyl ketone or a related moiety. This section will discuss the synthesis of a representative compound from this class to illustrate the potential role of tert-butylphenylmagnesium bromide.

The tert-butylphenyl group is a common structural motif in a variety of pharmaceutically active compounds, valued for its lipophilic nature and its ability to form favorable interactions with biological targets. nih.gov One such class of compounds is the Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are being investigated for the treatment of pain. nih.gov Many of these antagonists contain a substituted phenyl or pyridine (B92270) C-region, often bearing a tert-butyl group. nih.gov

The synthesis of these complex molecules often involves the introduction of the tert-butylphenyl group via a Grignard reaction. For instance, in the synthesis of C-region fragments for TRPV1 antagonists, a key step could be the reaction of tert-butylphenylmagnesium bromide with a suitable electrophile. A plausible synthetic route to a key intermediate could involve the reaction of tert-butylphenylmagnesium bromide with a substituted benzonitrile (B105546) or a Weinreb amide to form a tert-butylphenyl ketone. This ketone can then be further elaborated to construct the final antagonist molecule.

For example, the synthesis of a (4-tert-butyl-phenyl)-(2-chloro-4,5-dihydroxy-phenyl)-methanone, a phenyl ketone derivative with potential hepatoprotective activities, would likely involve a Grignard reaction between tert-butylphenylmagnesium bromide and a protected 2-chloro-4,5-dihydroxybenzoyl chloride or a related carboxylic acid derivative. The versatility of tert-butylphenylmagnesium bromide in forming carbon-carbon bonds with a wide range of electrophiles makes it an invaluable tool in the synthesis of diverse pharmaceutical intermediates. wisconsin.edu

Catalytic Approaches in Grignard Reactions and Mechanistic Considerations

Transition Metal Catalysis for Cross-Coupling (e.g., Iron, Nickel, Copper Systems)

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon bonds. Iron, nickel, and copper catalysts are particularly noteworthy for their ability to mediate the reaction between Grignard reagents and various organic electrophiles.

Iron-Catalyzed Cross-Coupling: Iron, being abundant and non-toxic, has emerged as a cost-effective catalyst for cross-coupling reactions. nih.gov Pioneering work by Kochi in the 1970s demonstrated that simple ferric salts can catalyze the stereoselective formation of C-C bonds between alkenyl halides and Grignard reagents. nih.gov Iron-catalyzed cross-coupling reactions often involve the use of aryl chlorides and bromides with arylmagnesium reagents. nih.gov For instance, the cross-coupling of N-heterocyclic chlorides and bromides with various arylmagnesium reagents proceeds efficiently in the presence of an iron salt catalyst, with a solvent mixture of THF and tBuOMe being crucial for high yields by minimizing homocoupling side reactions. nih.gov The scope of these reactions extends to alkyl Grignard reagents, with studies showing successful coupling of chlorobenzenesulfonates with alkyl Grignard reagents containing β-hydrogens. mdpi.com The reactivity of the sulfonate ester as an activating group in these couplings is noteworthy. mdpi.com

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are highly effective for a variety of cross-coupling reactions, including those involving sterically hindered tertiary alkyl Grignard reagents. nih.govamazonaws.comorganic-chemistry.orgustc.edu.cn The Kumada-Corriu coupling, a nickel-catalyzed reaction, allows for the formation of C(sp²)-C(sp³) bonds. nih.govorganic-chemistry.org A notable application is the coupling of tertiary alkylmagnesium halides with aryl bromides and triflates, which provides access to molecules with aryl-substituted quaternary centers. nih.govorganic-chemistry.org These reactions can be carried out with minimal isomerization of the tertiary nucleophile, a significant challenge in cross-coupling chemistry. nih.gov Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents have also been reported, offering a more streamlined approach. rhhz.net The development of nickel-catalyzed photoredox reactions using tert-butylamine (B42293) as a bifunctional additive (base and ligand) has further expanded the utility of these systems for C-O and C-N bond formation. chemrxiv.orgchemrxiv.org

Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions represent a classical yet evolving area of cross-coupling chemistry. tcichemicals.com The Ullmann reaction, a copper-mediated homocoupling of aryl halides, is a historical example. tcichemicals.com Modern advancements have led to milder reaction conditions and the use of catalytic amounts of copper. tcichemicals.com Copper catalysts are effective in the cross-coupling of Grignard reagents with various electrophiles, including alkyl chlorides. researcher.life For instance, the copper-catalyzed cross-coupling of non-activated primary, secondary, or tertiary alkyl chlorides with phenylmagnesium bromide has been demonstrated. researcher.life Copper-catalyzed oxidative coupling of Grignard reagents, using an oxidant like di-tert-butyldiaziridinone, provides a method for both homo- and cross-coupling products. nih.gov

| Catalyst System | Grignard Reagent Type | Electrophile Type | Key Features | Reference |

|---|---|---|---|---|

| Iron | Arylmagnesium reagents, Alkyl Grignard reagents | N-heterocyclic chlorides/bromides, Chlorobenzenesulfonates | Cost-effective, low toxicity, effective for C(sp²)-C(sp²) and C(sp²)-C(sp³) coupling. | nih.govmdpi.com |

| Nickel | Tertiary alkylmagnesium halides, Aryl Grignard reagents | Aryl bromides/triflates, Vinyl chlorides/bromides | Forms quaternary centers with minimal isomerization, can be ligand-free. | nih.govorganic-chemistry.orgrhhz.net |

| Copper | Phenylmagnesium bromide, various Grignard reagents | Alkyl chlorides, various electrophiles for oxidative coupling | Classical and modern applications, effective for both standard and oxidative coupling. | researcher.lifenih.gov |

Ligand Effects and Their Influence on Selectivity in Catalyzed Grignard Reactions

The choice of ligand in transition metal-catalyzed Grignard reactions is paramount, as it significantly influences the reaction's efficiency, selectivity, and substrate scope. Ligands can modulate the steric and electronic properties of the metal center, thereby controlling the key steps of the catalytic cycle.

In nickel-catalyzed cross-coupling reactions , the use of N-heterocyclic carbene (NHC) ligands has been instrumental in the successful coupling of tertiary alkylmagnesium halides with aryl bromides. nih.gov These bulky ligands are thought to facilitate the reductive elimination step and prevent β-hydride elimination, a common side reaction with alkyl Grignard reagents. nih.gov The development of spiro-bidentate-pyox ligands has enabled the cross-electrophile coupling of aryl bromides and primary alkyl bromides. nih.gov In some cases, however, nickel-catalyzed Kumada couplings can proceed efficiently without the need for external ligands, suggesting that the Grignard reagent itself or the solvent can play a coordinating role. rhhz.net The use of tert-butylamine as a bifunctional additive, acting as both a base and a ligand, in nickel-catalyzed photoredox reactions highlights an innovative approach to ligand design. chemrxiv.orgchemrxiv.org

For copper-catalyzed reactions , ligands such as diamine and dicarbonyl compounds are known to prevent side reactions and stabilize the active monovalent copper catalyst. tcichemicals.com In the copper-catalyzed enantioselective 1,4-addition of Grignard reagents to α,β-unsaturated carbonyl compounds, chiral ferrocenyl diphosphines have proven to be effective ligands. acs.orgacs.org The nature of the halide in both the Grignard reagent and the copper salt also plays a critical role in achieving high conversion and selectivity. acs.org

In iron-catalyzed systems , ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) have been shown to be effective additives in the cross-coupling of alkyl halides with biphenylmagnesium bromide, leading to high yields in short reaction times. asianpubs.org The use of benign urea (B33335) ligands has been reported as a replacement for toxic NMP in the iron-catalyzed cross-coupling of chlorobenzenesulfonates with alkyl Grignard reagents. mdpi.com

| Catalyst | Ligand Type | Reaction Type | Effect on Selectivity/Reactivity | Reference |

|---|---|---|---|---|

| Nickel | N-Heterocyclic Carbenes (NHCs) | Kumada Coupling (tert-alkyl Grignard) | Prevents β-hydride elimination, promotes reductive elimination. | nih.gov |

| Nickel | Spiro-bidentate-pyox | Cross-electrophile Coupling | Enables coupling of aryl and primary alkyl bromides. | nih.gov |

| Copper | Chiral Ferrocenyl Diphosphines | Enantioselective 1,4-Addition | Induces high enantioselectivity. | acs.orgacs.org |

| Iron | TMEDA | Cross-Coupling (Alkyl Halides) | Increases reaction rate and yield. | asianpubs.org |

| Iron | Urea Ligands | Cross-Coupling (Chlorobenzenesulfonates) | Acts as a benign and effective ligand. | mdpi.com |

Mechanistic Pathways in Catalytic Cycles

The mechanistic pathways of transition metal-catalyzed Grignard cross-coupling reactions generally involve a series of elementary steps that form a catalytic cycle. While the specifics can vary depending on the metal, ligands, and substrates, a general framework includes oxidative addition, transmetalation, and reductive elimination.

Iron-Catalyzed Mechanisms: The mechanism of iron-catalyzed cross-coupling has been a subject of intense study and debate. nih.govnih.gov One proposed cycle involves the reduction of an iron(III) precatalyst by the Grignard reagent to a low-valent iron species, possibly Fe(I) or even Fe(-II). nih.govillinois.edu This active species then undergoes oxidative addition with the organic halide. Subsequent transmetalation with the Grignard reagent forms a diorganoiron intermediate, which then undergoes reductive elimination to yield the cross-coupled product and regenerate the active iron catalyst. researchgate.netresearchgate.net For aryl Grignard reagents, it has been hypothesized that they behave similarly to methyl reagents, which lack β-hydrogens. nih.gov Density functional theory (DFT) calculations have been employed to investigate these mechanisms in detail. researchgate.netresearchgate.net

Nickel-Catalyzed Mechanisms: The catalytic cycle for nickel-catalyzed cross-coupling typically begins with a Ni(0) species, which undergoes oxidative addition with the electrophile to form a Ni(II) intermediate. ucla.edu This is followed by transmetalation with the Grignard reagent, where an organic group is transferred from magnesium to nickel. The resulting diorganonickel(II) complex then undergoes reductive elimination to form the C-C bond of the product and regenerate the Ni(0) catalyst. ucla.edu In the case of ligand-free nickel-catalyzed Kumada couplings of tert-butyl Grignard reagents, a radical coupling process involving a Ni(I)-Ni(III) catalytic cycle has been proposed. rhhz.net

Copper-Catalyzed Mechanisms: The mechanism of copper-catalyzed Grignard reactions can be complex and sensitive to reaction parameters. acs.orggatech.edu In the conjugate addition of Grignard reagents to enones, a widely accepted mechanism involves the formation of an organocuprate species in situ. wikipedia.org This species then adds to the β-carbon of the enone to form a Cu(III) intermediate, followed by reductive elimination. wikipedia.org For copper-catalyzed oxidative coupling, a plausible pathway involves the insertion of the copper catalyst into the N-N bond of an oxidant like di-tert-butyldiaziridinone to form a Cu(III) or Cu(II) species, which then undergoes transmetalation and reductive elimination. nih.gov Kinetic studies of the copper-catalyzed enantioselective 1,4-addition of Grignard reagents suggest that reductive elimination is the rate-limiting step. acs.orgacs.org

Enantioselective Catalysis with Chiral Ligands in Grignard Processes

The development of enantioselective catalytic methods for Grignard reactions represents a significant advancement, allowing for the synthesis of chiral molecules with high optical purity. This is typically achieved by employing a chiral ligand that coordinates to the metal catalyst, creating a chiral environment that directs the stereochemical outcome of the reaction.

A prominent application of this strategy is the asymmetric Grignard cross-coupling reaction. acs.orgdocumentsdelivered.comacs.org In these reactions, a racemic Grignard reagent, which is rapidly racemizing in situ, can be coupled with an achiral electrophile in the presence of a chiral catalyst to produce a chiral product with high enantiomeric excess. Chiral (aminoalkyl)phosphines and (aminoalkylferrocenyl)phosphines have been shown to be highly efficient ligands for nickel-catalyzed asymmetric Grignard cross-coupling. acs.orgdocumentsdelivered.comacs.org The amino group in these ligands is thought to coordinate to the magnesium atom of the Grignard reagent, enhancing the stereochemical control. pharm.or.jp

Another important area is the copper-catalyzed enantioselective conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds. acs.orgacs.org Chiral ferrocenyl diphosphines are effective ligands for these transformations, leading to the formation of β-functionalized ketones with high enantioselectivity. acs.orgacs.org The mechanism of this reaction has been studied through kinetic and spectroscopic analysis, providing insights into the structure of the active catalyst and the role of the chiral ligand. acs.orgacs.org

The design and synthesis of new chiral phosphine (B1218219) ligands continue to be an active area of research, with the goal of developing more efficient and versatile catalysts for asymmetric Grignard processes. sigmaaldrich.com

| Reaction Type | Catalyst/Ligand System | Substrate Scope | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Cross-Coupling | Nickel / Chiral (aminoalkyl)phosphines | Racemic secondary Grignard reagents, vinyl halides | High enantiomeric excess in the coupled product. | documentsdelivered.comacs.org |

| Asymmetric Cross-Coupling | Nickel / Chiral (aminoalkylferrocenyl)phosphines | Secondary Grignard reagents, vinyl halides | High stereoselectivity. | acs.org |

| Enantioselective Conjugate Addition | Copper / Chiral Ferrocenyl Diphosphines | Grignard reagents, α,β-unsaturated carbonyls | High enantioselectivity in the 1,4-addition product. | acs.orgacs.org |

Green Chemistry Principles and Sustainable Innovations in Grignard Chemistry

Application of Green Chemistry Metrics to tert-Butylphenylmagnesium Bromide Synthesis and Reactions

To objectively assess the environmental performance of chemical processes involving tert-butylphenylmagnesium bromide, a variety of green chemistry metrics are employed. These metrics provide a quantitative framework for identifying areas of inefficiency and for gauging the success of sustainability-focused process modifications. mdpi.comnih.gov

Key metrics include:

Atom Economy: This fundamental metric, conceived by Barry Trost, evaluates the efficiency with which atoms from the reactants are incorporated into the desired product. scranton.eduprimescholars.com In the formation of tert-butylphenylmagnesium bromide from tert-butylbenzene (B1681246) and magnesium bromide, the ideal atom economy is 100% as all atoms from the reactants are, in theory, part of the final product. However, in subsequent reactions where tert-butylphenylmagnesium bromide is used as a reagent, the atom economy can be significantly lower, as the magnesium and bromine atoms become byproducts. scranton.edu

Process Mass Intensity (PMI): A more holistic metric, PMI considers the total mass of all materials used in a process—including reactants, solvents, reagents, and process water—relative to the mass of the final product. acsgcipr.org The goal is to minimize the PMI, which directly correlates with a reduction in waste. The ACS Green Chemistry Institute Pharmaceutical Roundtable has been instrumental in promoting the use of PMI to drive more sustainable practices in the pharmaceutical industry, where complex syntheses can often lead to high PMI values. acsgcipr.orgresearchgate.net

E-Factor (Environmental Factor): Similar to PMI, the E-Factor quantifies the amount of waste produced per unit of product. nih.gov The calculation is straightforward: the total mass of waste divided by the mass of the product. researchgate.net A lower E-Factor signifies a more environmentally friendly process.

Reaction Mass Efficiency (RME): RME provides a more nuanced view than atom economy by factoring in the actual yield and the stoichiometry of the reactants. nih.gov It is calculated by dividing the mass of the desired product by the total mass of reactants.

EcoScale: This metric offers a semi-quantitative assessment by assigning penalty points for various process parameters such as the use of hazardous substances, high energy consumption, and complex work-up procedures. A higher EcoScale score indicates a greener process. researchgate.net

The application of these metrics to the synthesis of tert-butylphenylmagnesium bromide and its subsequent reactions reveals significant opportunities for improvement, particularly in minimizing solvent use and preventing the formation of byproducts like biphenyls, which can occur through Wurtz-type coupling. researchgate.netlibretexts.org

Environmentally Benign Solvent Alternatives and Solvent Minimization Strategies

Traditional Grignard reactions, including those with tert-butylphenylmagnesium bromide, are heavily reliant on anhydrous ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). sigmaaldrich.comsigmaaldrich.com While effective, these solvents pose significant safety and environmental hazards due to their high volatility, flammability, and potential for peroxide formation. sigmaaldrich.comsigmaaldrich.com

Current research is focused on identifying and implementing greener solvent alternatives:

2-Methyltetrahydrofuran (B130290) (2-MeTHF): Derived from renewable resources like corn cobs and sugarcane bagasse, 2-MeTHF is a promising alternative to THF and diethyl ether. researchgate.net It has a higher boiling point and a lower tendency to form peroxides, enhancing safety. Studies have shown that 2-MeTHF can be a superior solvent for certain Grignard reactions, offering comparable or even improved reaction efficiency. researchgate.net

Solvent-Free and Mechanochemical Methods: A significant advancement in green chemistry is the development of solvent-free reaction conditions. Mechanochemistry, which uses mechanical force (e.g., ball milling) to initiate chemical reactions, has shown great promise in the formation of Grignard reagents with minimal or no solvent. researchgate.net This approach drastically reduces solvent waste and can lead to the formation of more concentrated Grignard reagents.

In addition to finding alternative solvents, strategies to minimize solvent volume are crucial. This can be achieved through the use of more concentrated reagents and by optimizing reaction conditions to reduce the need for large solvent volumes during the reaction and subsequent work-up and purification steps. researchgate.net

Enhanced Process Control and Safety for Mitigation of Hazardous Reactions

The formation of Grignard reagents like tert-butylphenylmagnesium bromide is a highly exothermic process. researchgate.net This inherent reactivity, coupled with the pyrophoric nature of the reagents and the flammability of the ethereal solvents used, presents significant safety challenges, particularly on an industrial scale. dchas.orgsigmaaldrich.com Uncontrolled reactions can lead to thermal runaways and potentially explosions. researchgate.netdchas.org

To mitigate these risks, enhanced process control and safety measures are paramount: